molecular formula C14H13FN2O B1319883 N-(3-Amino-2-methylphenyl)-2-fluorobenzamide CAS No. 926211-19-0

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide

Cat. No.: B1319883
CAS No.: 926211-19-0
M. Wt: 244.26 g/mol
InChI Key: GAPCBACGRDUQIT-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-fluorobenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to form 3-nitro-2-methylbenzoic acid. This intermediate is then reduced to yield 3-amino-2-methylbenzoic acid.

    Amidation: The 3-amino-2-methylbenzoic acid is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)acetamide
  • N-(3-Amino-2-methylphenyl)propanamide
  • N-(3-Amino-2-methylphenyl)-3-methylbutanamide

Comparison: N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit different pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCBACGRDUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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